molecular formula C12H19F2NO4 B2827484 2-(1-(Tert-butoxycarbonyl)-4,4-difluoropiperidin-3-yl)acetic acid CAS No. 1334417-29-6

2-(1-(Tert-butoxycarbonyl)-4,4-difluoropiperidin-3-yl)acetic acid

Numéro de catalogue: B2827484
Numéro CAS: 1334417-29-6
Poids moléculaire: 279.284
Clé InChI: CDPKCMBZNPLVGZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Propriétés

IUPAC Name

2-[4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-5-4-12(13,14)8(7-15)6-9(16)17/h8H,4-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPKCMBZNPLVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CC(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Tert-butoxycarbonyl)-4,4-difluoropiperidin-3-yl)acetic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The initial step involves the synthesis of the piperidine ring, which can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the piperidine ring. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP).

    Attachment of Acetic Acid Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1-(Tert-butoxycarbonyl)-4,4-difluoropiperidin-3-yl)acetic acid can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Applications De Recherche Scientifique

2-(1-(Tert-butoxycarbonyl)-4,4-difluoropiperidin-3-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.

    Industry: It can be used in the synthesis of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-(1-(Tert-butoxycarbonyl)-4,4-difluoropiperidin-3-yl)acetic acid depends on its specific application. In drug development, it may interact with various molecular targets such as enzymes or receptors. The presence of the Boc group can protect the nitrogen atom during synthetic transformations, while the fluorine atoms can influence the compound’s reactivity and binding affinity.

Comparaison Avec Des Composés Similaires

Chemical Identity :

  • IUPAC Name : 2-(1-(Tert-butoxycarbonyl)-4,4-difluoropiperidin-3-yl)acetic acid
  • CAS No.: 1334417-29-6
  • Molecular Formula: C₁₂H₁₉F₂NO₄
  • Molecular Weight : 279.28 g/mol
  • Storage Conditions : 2–8°C, sealed, and dry .

Structural Features :

  • Contains a piperidine ring (6-membered nitrogen heterocycle) with 4,4-difluoro substitution , a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, and an acetic acid side chain at position 3.

Structural Analogues: Key Differences

The compound is compared to five structurally related molecules (Table 1), focusing on ring size, substituents, protecting groups, and functional moieties.

Table 1: Structural Comparison of Target Compound and Analogues

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Protecting Group Fluorine Position Ring Type Functional Group
Target Compound 1334417-29-6 C₁₂H₁₉F₂NO₄ 279.28 Boc 4,4 Piperidine Acetic acid
2-(1-Boc-4,4-difluoropyrrolidin-3-yl)acetic acid 1780345-54-1 C₁₁H₁₇F₂NO₄ 269.26 Boc 4,4 Pyrrolidine Acetic acid
2-(1-Boc-3,3-difluoropiperidin-4-yl)acetic acid 1373503-54-8 C₁₂H₁₉F₂NO₄ 279.28 Boc 3,3 Piperidine Acetic acid
2-[4-(Fmoc)piperazin-1-yl]acetic acid 180576-05-0 C₁₉H₁₈N₂O₄ 338.36 Fmoc N/A Piperazine Acetic acid
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C₁₇H₂₃NO₄ 305.37 Boc N/A Piperidine Carboxylic acid

Key Comparative Analyses

Ring Size and Conformational Flexibility
  • Piperidine vs. Pyrrolidine : The target’s 6-membered piperidine ring has less ring strain than the 5-membered pyrrolidine analog (CAS 1780345-54-1). This difference impacts conformational flexibility and interactions with biological targets .
  • Piperazine : The piperazine analog (CAS 180576-05-0) has two nitrogen atoms, enabling hydrogen bonding but increasing molecular weight (338.36 vs. 279.28) .
Fluorine Substitution Effects
  • 4,4-Difluoro vs. 3,3-Difluoro (Piperidine) : The target’s 4,4-difluoro substitution creates distinct electronic and steric environments compared to the 3,3-difluoro isomer (CAS 1373503-54-8). Fluorine at position 4 may reduce basicity of the piperidine nitrogen, altering reactivity in coupling reactions .
Protecting Group Compatibility
  • Boc vs. Fmoc : The Boc group (target) is acid-labile, whereas Fmoc (CAS 180576-05-0) is base-labile. Boc is preferred in sequential syntheses requiring acidic deprotection without disrupting other functionalities .
Functional Group Utility
  • Acetic Acid vs. Carboxylic Acid : The acetic acid side chain (target) offers a shorter linker for conjugation compared to carboxylic acid derivatives (e.g., CAS 652971-20-5). This may influence solubility and ease of forming esters or amides .

Activité Biologique

2-(1-(Tert-butoxycarbonyl)-4,4-difluoropiperidin-3-yl)acetic acid (CAS No. 1334417-29-6) is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis pathways, and relevant case studies.

  • Molecular Formula : C12H19F2NO4
  • Molecular Weight : 279.29 g/mol
  • IUPAC Name : 2-(1-(tert-butoxycarbonyl)-4,4-difluoropiperidin-3-yl)acetic acid
  • Purity : Typically ≥ 95% .

Structure

The compound features a piperidine ring substituted with a tert-butoxycarbonyl group and two fluorine atoms, contributing to its unique chemical reactivity and potential biological interactions.

Pharmacological Profile

The biological activity of 2-(1-(tert-butoxycarbonyl)-4,4-difluoropiperidin-3-yl)acetic acid has not been extensively documented in the literature. However, its structural analogs and related compounds have shown various pharmacological effects:

  • Antidiabetic Activity : Compounds with similar piperidine structures have been investigated for their roles in glucose metabolism and insulin sensitivity. The mechanism often involves modulation of insulin signaling pathways.
  • Neuroprotective Effects : Some derivatives have exhibited neuroprotective properties, potentially useful in treating neurodegenerative diseases.
  • Analgesic Properties : Research on related compounds suggests potential analgesic effects through modulation of opioid receptors.

Synthesis Pathways

The synthesis of 2-(1-(tert-butoxycarbonyl)-4,4-difluoropiperidin-3-yl)acetic acid typically involves multi-step organic reactions:

  • Formation of the Piperidine Ring : Starting from available piperidine derivatives.
  • Introduction of Fluorine Atoms : Utilizing fluorination techniques to achieve the difluorinated structure.
  • Acetic Acid Derivation : Coupling with acetic acid to form the final product.

Study 1: Antidiabetic Potential

In a study examining structurally similar compounds, it was found that certain piperidine derivatives improved insulin sensitivity in diabetic models. The mechanism was attributed to enhanced glucose uptake in muscle tissues .

Study 2: Neuroprotection

Another investigation focused on a related compound demonstrated neuroprotective effects in vitro by reducing oxidative stress markers in neuronal cell lines . This suggests potential applications for neurodegenerative conditions.

Study 3: Pain Management

Research on analogs indicated that modifications to the piperidine structure could yield compounds with significant analgesic properties, likely through opioid receptor modulation .

Q & A

Basic: What is the synthetic pathway for 2-(1-(tert-butoxycarbonyl)-4,4-difluoropiperidin-3-yl)acetic acid, and what critical parameters influence its yield?

The synthesis typically involves three key steps:

Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., DMAP or triethylamine) to prevent unwanted side reactions.

Fluorination of the piperidine ring at the 4-position via electrophilic fluorination reagents (e.g., Selectfluor®) in polar aprotic solvents like DMF or acetonitrile.

Acetic acid side-chain introduction through coupling reactions, such as alkylation or Mitsunobu conditions, followed by acidic deprotection (e.g., TFA) to remove the Boc group if necessary.
Critical parameters :

  • Temperature control (e.g., fluorination at 0–25°C to minimize side reactions).
  • Solvent choice (DMF enhances fluorination efficiency but may require rigorous drying).
  • Reagent stoichiometry (excess Selectfluor® improves difluorination yield).
    Yield optimization relies on monitoring intermediate purity via TLC or HPLC .

Basic: Which spectroscopic and chromatographic methods are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm structural integrity, with 19F^{19}\text{F} NMR critical for verifying difluorination (δ ~ -120 to -140 ppm for CF2_2) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95% typically required). Mobile phases often use acetonitrile/water with 0.1% TFA .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (theoretical m/z: 273.28 [M+H]+^+) .

Advanced: How can competing reaction pathways during fluorination steps be controlled to avoid by-products?

Competing monofluorination or over-fluorination can occur due to:

  • Incomplete reagent activation : Use anhydrous solvents and molecular sieves to maintain reaction dryness.
  • Suboptimal stoichiometry : A 2.2:1 molar ratio of Selectfluor® to substrate ensures complete difluorination.
  • Temperature fluctuations : Maintain fluorination at 0–5°C initially, then gradually warm to 25°C.
    By-products (e.g., monofluoro or trifluoro derivatives) are separable via flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC .

Advanced: What role do the fluorine atoms play in the compound’s physicochemical properties and biological interactions?

  • Lipophilicity : Fluorine’s electronegativity increases logP, enhancing membrane permeability.
  • Metabolic stability : C-F bonds resist oxidative degradation, prolonging half-life in vivo.
  • Biological target interactions : Fluorine’s van der Waals radius (1.47 Å) allows precise steric interactions with enzyme active sites (e.g., protease inhibition). Computational docking studies suggest the CF2_2 group stabilizes hydrophobic pockets in target proteins .

Advanced: How can researchers address discrepancies in reported synthetic yields across studies?

Discrepancies often arise from:

  • Impurity profiles : Use LC-MS to identify side products (e.g., Boc-deprotected intermediates).
  • Catalyst variability : Screen palladium or copper catalysts for coupling steps.
  • Analytical calibration : Standardize HPLC conditions (column type, gradient) for accurate purity quantification.
    Reproducibility improves with detailed reaction logs (e.g., moisture levels, inert atmosphere integrity) .

Basic: What safety precautions are recommended when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Spill management : Neutralize acidic residues (e.g., sodium bicarbonate) and dispose via hazardous waste protocols.
    Refer to SDS data for acute toxicity (oral LD50_{50} > 2000 mg/kg) and eye irritation risks .

Advanced: What strategies are effective for introducing the tert-butoxycarbonyl group while avoiding premature deprotection?

  • Mild basic conditions : Use Boc2_2O with DMAP in THF at 0°C to minimize acid-catalyzed deprotection.
  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent moisture-induced cleavage.
  • Post-reaction quenching : Neutralize residual acids (e.g., wash with aqueous NaHCO3_3) before purification.
    Monitor Boc stability via 1H^{1}\text{H} NMR (tert-butyl peak at δ 1.4 ppm) .

Advanced: How can computational modeling predict the compound’s reactivity and interaction with biological targets?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulates binding kinetics with proteins (e.g., proteases) using force fields like AMBER or CHARMM.
  • ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity profiles.
    Validated models align with experimental IC50_{50} data from enzyme inhibition assays .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.